Nealbarbital

描述

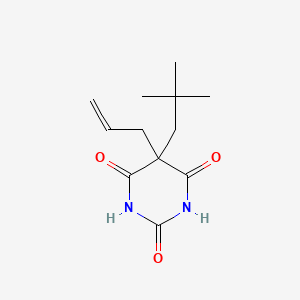

Structure

3D Structure

属性

IUPAC Name |

5-(2,2-dimethylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-5-6-12(7-11(2,3)4)8(15)13-10(17)14-9(12)16/h5H,1,6-7H2,2-4H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKPTICJRUESOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871769 | |

| Record name | Nealbarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-83-1 | |

| Record name | Nealbarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nealbarbital [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nealbarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nealbarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEALBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25ATP958PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Research

General Principles of Barbiturate (B1230296) Synthesis in Academic Research

The synthesis of barbiturates, a class of compounds based on the barbituric acid structure, has been a cornerstone of medicinal chemistry for over a century. These compounds are typically prepared through well-established condensation reactions, and their pharmacological properties are heavily influenced by the nature of the substituents at the 5-position of the heterocyclic ring. mdpi.com

Condensation Reactions of Malonate Derivatives with Urea (B33335)

The classical and most fundamental method for synthesizing the barbiturate core structure is the condensation reaction between a disubstituted malonic ester derivative and urea. mdpi.commdpi.com This reaction is a twofold nucleophilic acyl substitution where the amino groups of urea attack the ester groups of the malonate. The process is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the urea, making it a more potent nucleophile.

The general scheme for this reaction involves the initial formation of a ureide, which then undergoes an intramolecular cyclization to form the pyrimidine-2,4,6-trione ring, the characteristic scaffold of all barbiturates. Variations of this method, such as using malonic acid in the presence of acetic anhydride (B1165640) and acetic acid, have also been employed for the synthesis of the barbituric acid template. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound like barbituric acid and a carbonyl group, is another important method for modifying barbiturate compounds. mdpi.comtifr.res.in

Synthetic Approaches to Nealbarbital and Related Allyl Barbiturates

The synthesis of this compound, or 5-allyl-5-neopentylbarbituric acid, requires the specific introduction of both an allyl and a neopentyl (2,2-dimethylpropyl) group at the 5-position of the barbituric acid ring. drugfuture.comcambridge.org This is typically achieved through sequential alkylation of a suitable malonic ester precursor.

Specific Alkylation and Allylation Strategies

The general strategy for preparing 5,5-disubstituted barbiturates involves the stepwise alkylation of a malonic ester, such as diethyl malonate. In the case of this compound, this would involve the introduction of an allyl group and a neopentyl group. The alkylation reactions are typically carried out using the corresponding alkyl or allyl halides in the presence of a base. mdpi.com

For allyl barbiturates, an allyl halide, such as allyl bromide, is used as the alkylating agent. Palladium-catalyzed asymmetric allylic alkylation has also been explored as a method for the enantioselective synthesis of certain barbiturates, highlighting advanced strategies for controlling stereochemistry at the 5-position. mdpi.com These methods often employ chiral ligands to induce enantioselectivity in the allylation step. mdpi.com

Methodologies for Introducing Dimethylpropyl Moieties

The introduction of the neopentyl (2,2-dimethylpropyl) group is a key step in the synthesis of this compound. drugfuture.comcambridge.org Following the general principle of malonic ester synthesis, a neopentyl halide would be reacted with the appropriate malonate precursor. The classical synthesis of this compound involves a two-step process starting with the alkylation of diethyl malonate.

The synthesis of 5-allyl-5-neopentylbarbituric acid was a subject of research that resolved certain challenges in incorporating a neopentyl group into the barbiturate structure. cambridge.org This specific substitution pattern contributes to the unique pharmacological profile of this compound.

Novel Synthetic Pathways and Derivatization Studies in Barbiturate Analogues

Research in the field of barbiturate chemistry continues to explore novel synthetic pathways and the creation of new derivatives with potentially improved or different biological activities. These studies often focus on modifying the core barbiturate structure or introducing diverse substituents.

Recent research has focused on the development of novel barbiturate analogues with antibacterial properties, inspired by natural products. These synthetic efforts involve direct 3-acylation of barbituric acid templates using a carboxylic acid promoted by coupling agents like DCC and DMAP. Other approaches include the synthesis of barbiturate derivatives through multicomponent reactions, which offer an efficient way to create molecular diversity. mdpi.com

Furthermore, derivatization of the barbiturate ring at various positions continues to be an active area of research. For example, the synthesis of 5-arylidene barbiturates has been achieved using environmentally benign catalysts like bismuth chloride in water. Studies have also explored the synthesis of fused-ring systems and other complex structures derived from barbituric acid, indicating the versatility of this scaffold in medicinal chemistry. mdpi.comacademie-sciences.fr The development of novel barbiturate derivatives for use in immunoassays and as potential anticancer agents has also been reported, showcasing the ongoing efforts to expand the applications of this chemical class. google.comsci-hub.se

Voltage-Dependent Sodium Channel Inhibition

Theoretical Models of Barbiturate-Receptor Binding and Allosteric Sites

Several theoretical models have been proposed to explain the complex interaction between drugs and receptors, which are applicable to understanding how barbiturates like this compound function.

Occupancy Theory: Proposed by A.J. Clark, this foundational theory posits that the intensity of a drug's effect is directly proportional to the number of receptors it occupies. edx.orgcutm.ac.in From this perspective, a maximal response is achieved when all available receptors are bound by the drug. cutm.ac.in While a cornerstone of pharmacology, this model does not fully account for the differing abilities of various drugs to produce an effect once bound (i.e., intrinsic activity).

Rate Theory: As an alternative to the occupancy model, Rate Theory suggests that the activation of receptors is proportional to the rate of drug-receptor association and dissociation, rather than simple occupancy. cutm.ac.inscribd.com The pharmacological effect is seen as a function of the number of encounters between the drug and receptor per unit of time. cutm.ac.in

Induced-Fit Theory: This model proposes that the binding of a ligand to a receptor induces a mutual conformational change in both the drug and the receptor. cutm.ac.inslideshare.net This is particularly relevant for allosteric modulators. According to this theory, the binding of a barbiturate to its site on the GABA-A receptor induces a specific conformational change that stabilizes the receptor in its open-channel state, thereby enhancing the flow of chloride ions. cutm.ac.in An agonist induces a change that elicits a response, while an antagonist might bind without causing the necessary conformational shift. cutm.ac.in

Two-State (or Multi-State) Model: This model elaborates on the induced-fit concept by postulating that receptors exist in an equilibrium between at least two conformational states: an inactive (tense or T) state and an active (relaxed or R) state. cutm.ac.inscribd.com In the absence of a ligand, this equilibrium defines the basal activity of the receptor. cutm.ac.in Agonists preferentially bind to and stabilize the active 'R' state, shifting the equilibrium towards that conformation. Allosteric modulators, such as barbiturates, are thought to bind to their own site and influence this equilibrium, making it more favorable for the receptor to enter and remain in the active state once GABA has bound to the orthosteric site.

The allosteric binding site for barbiturates on the GABA-A receptor is located within the transmembrane domain (TMD). nih.gov This is structurally distinct from the binding sites of other allosteric modulators like benzodiazepines, which are typically found at the interface of α and γ subunits in the extracellular domain. nih.govwikipedia.org The location of the barbiturate binding site within the transmembrane portion of the receptor is consistent with its function of influencing the ion channel's gating mechanism.

Table 1: Theoretical Models of Drug-Receptor Interaction

| Theory | Core Principle | Relevance to Barbiturates |

|---|---|---|

| Occupancy Theory | The effect is proportional to the fraction of receptors occupied by the drug. edx.orgcutm.ac.in | Provides a basic framework but does not fully explain the modulatory action. |

| Rate Theory | The effect is proportional to the rate of drug-receptor complex formation and dissociation. cutm.ac.inscribd.com | Suggests the dynamic process of binding is key to receptor activation. |

| Induced-Fit Theory | Ligand binding induces a conformational change in the receptor, leading to a biological response. cutm.ac.inslideshare.net | Explains how barbiturate binding can alter the receptor's structure to enhance ion flow. |

| Two-State Model | Receptors exist in an equilibrium of inactive (T) and active (R) states; ligands shift this equilibrium. cutm.ac.inscribd.com | Models how barbiturates stabilize the active, open-channel conformation of the GABA-A receptor. |

Table 2: Comparison of Major Allosteric Sites on the GABA-A Receptor

| Feature | Barbiturate Site | Benzodiazepine Site |

|---|---|---|

| Location | Transmembrane Domain (TMD). nih.gov | Extracellular Domain (ECD), at the α/γ subunit interface. wikipedia.org |

| Primary Effect | Increases the duration of channel opening. ebi.ac.uknih.gov | Increases the frequency of channel opening. ebi.ac.uk |

| Modulation Type | Positive Allosteric Modulator; direct agonist at high concentrations. ebi.ac.ukmdpi.com | Positive Allosteric Modulator. wikipedia.org |

| Endogenous Ligand | Neurosteroids may interact with sites in this region. nih.gov | No known endogenous ligand (though some compounds are explored). |

Chemical Synthesis of Nealbarbital

Precursors and Key Intermediates

The synthesis of nealbarbital, like other C5-disubstituted barbiturates, typically starts with a malonic ester, most commonly diethyl malonate. The other key reagent is urea (B33335). The two side chains to be introduced at the C5 position are derived from corresponding alkyl halides. For this compound, these would be an allyl halide (e.g., allyl bromide) and a neopentyl halide (e.g., neopentyl bromide or a related tosylate).

Allosteric Potentiation of GABA-A Receptor Function

Reaction Pathways and Conditions

The classical synthesis of this compound involves a malonic ester synthesis route. drugfuture.com The general pathway is a two-step alkylation of diethyl malonate followed by a condensation reaction with urea.

First Alkylation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form an enolate ion. This enolate then acts as a nucleophile, reacting with the first alkyl halide (e.g., allyl bromide) in a nucleophilic substitution reaction to form a mono-substituted malonic ester.

Second Alkylation: The process is repeated. The mono-substituted malonic ester is treated again with a base to remove the remaining acidic proton at the alpha-carbon, forming a new enolate. This enolate is then reacted with the second alkyl halide (neopentyl bromide) to yield the diethyl 5-allyl-5-neopentylmalonate intermediate.

Condensation with Urea: The resulting disubstituted diethyl malonate is then condensed with urea in the presence of a strong base like sodium ethoxide. This is a twofold nucleophilic acyl substitution reaction where the nitrogen atoms of urea attack the carbonyl carbons of the ester groups, leading to the formation of the six-membered pyrimidine (B1678525) ring characteristic of barbiturates and yielding this compound.

The synthesis was described by Brandstrom in 1959 and is also covered in patents assigned to Pharmacia. drugfuture.com

Structure Activity Relationship Sar Studies in Barbiturate Research

Correlations between Barbiturate (B1230296) Chemical Structure and Molecular Interactions

The hypnotic activity of barbiturates is conferred by the substitution of the hydrogen atoms at the C-5 position of the barbituric acid ring with alkyl or aryl groups. These substitutions are a primary requirement for sedative-hypnotic effects. gpatindia.com

The nature of the substituents at the C-5 position of the barbiturate ring is a critical determinant of their interaction with the GABA-A receptor, the primary site of action for their sedative and hypnotic effects. Barbiturates enhance the effect of the inhibitory neurotransmitter GABA by binding to the GABA-A receptor, which increases the duration of chloride ion channel opening. gpatindia.com

Key SAR principles for the 5,5-disubstitution include:

Lipophilicity and Potency: Increasing the lipid solubility of the substituents at C-5 generally leads to a faster onset and shorter duration of action. firsthope.co.in This is because more lipophilic compounds can more readily cross the blood-brain barrier to reach their target in the central nervous system.

Branching: Branched chain isomers at the C-5 position tend to exhibit greater activity and a shorter duration of action compared to their straight-chain counterparts.

Unsaturation: The presence of double or triple bonds in the alkyl substituents can make the compounds more susceptible to oxidation, resulting in a shorter duration of action.

Polar Groups: Introducing polar functional groups (such as -OH, -COOH, -NH2) into the C-5 substituents decreases lipid solubility and, consequently, reduces or abolishes hypnotic activity. gpatindia.com

Aromatic/Alicyclic vs. Aliphatic Substituents: Compounds with alicyclic or aromatic substituents at C-5 are generally more potent than those with aliphatic substituents containing the same number of carbon atoms.

| Structural Modification at C-5 | Effect on Pharmacological Profile | Example |

|---|---|---|

| Increased chain length of alkyl groups | Quicker onset, shorter duration of action firsthope.co.in | Pentobarbital (B6593769), Secobarbital firsthope.co.in |

| Branched chain isomers | Greater activity, shorter duration | Amobarbital |

| Unsaturated alkyl groups (e.g., allyl) | More prone to oxidation, shorter acting | Secobarbital |

| Introduction of polar groups | Decreased lipid solubility and potency | - |

| Aromatic or alicyclic substituents | More potent than aliphatic with same carbon count | Phenobarbital (B1680315) |

When a substituent at the C-5 position creates a chiral center, the resulting enantiomers can exhibit different pharmacological activities. This stereoselectivity highlights the three-dimensional nature of the drug-receptor interaction. For instance, the S-(-)-enantiomers of pentobarbital and secobarbital are three to four times more potent in inhibiting the binding of [3H]alpha-dihydropicrotoxinin to rat brain membranes than their R-(+)-isomers. Similarly, for thiopental, the S-enantiomer binds more tightly to apoferritin than the R-enantiomer, which mirrors the clinically observed difference in their potencies. researchgate.net However, this is not a universal rule for all barbiturates. For hexobarbital, the (+)-isomer is a more potent inhibitor than the (-)-isomer. Early research also indicated that for some barbiturates like methylphenobarbital, the S-(+)-isomers were hypnotic while the R-(-)-enantiomers were inactive. nih.gov In contrast, for other barbiturates, the R-(-)-isomers were the active hypnotic agents. nih.gov

Impact of 5,5-Disubstitution on Receptor Binding Affinity and Allosteric Modulation

Nealbarbital as a Case Study in Barbiturate SAR

This compound, also known as 5-allyl-5-(1,1-dimethylpropyl)barbituric acid, provides a specific example for examining the structure-activity relationships of barbiturates. Its pharmacological profile is a direct consequence of the two distinct substituent groups at the C-5 position.

Influence of 5-Allyl Group on Pharmacological Profile

Rational Drug Design Principles Derived from Barbiturate SAR

The extensive SAR studies on barbiturates have provided valuable principles for rational drug design, a process that aims to find new medications based on the knowledge of a biological target. medwinpublishers.comslideshare.netdrugdesign.org The goal is to design molecules with improved potency, selectivity, and pharmacokinetic properties.

Key principles derived from barbiturate SAR include:

Modulating Lipophilicity for Desired Pharmacokinetics: By systematically altering the substituents at the C-5 position, the lipophilicity of a barbiturate can be fine-tuned. This allows for the design of compounds with a specific desired onset and duration of action, from ultra-short-acting anesthetics to long-acting anticonvulsants. firsthope.co.in

Exploiting Stereochemistry for Improved Potency and Selectivity: The knowledge that different enantiomers can have varying activities and potencies allows for the development of single-enantiomer drugs. researchgate.net This can lead to medications with a better therapeutic index by reducing the activity of a less active or potentially problematic isomer.

Targeted Structural Modifications to Enhance Potency: The understanding that features like branching and the inclusion of aromatic or alicyclic rings at C-5 can enhance potency guides the synthesis of more effective compounds.

Avoiding Structural Features that Diminish Activity: The principle that introducing polar groups at C-5 reduces activity informs chemists to avoid such modifications when designing centrally-acting barbiturates. gpatindia.com

These principles, born from decades of barbiturate research, have not only been crucial for optimizing drugs within this class but have also contributed to the broader understanding of drug design for other CNS-active agents that target ligand-gated ion channels. researchgate.net

Strategies for Modifying Barbiturate Scaffolds

The pharmacological effects of barbiturates are highly dependent on the nature of the substituents attached to the core barbituric acid structure. The primary strategy for modifying the barbiturate scaffold involves the condensation reaction between urea (B33335) (or a derivative like thiourea) and a substituted malonic ester. bas.bgwikipedia.org By choosing different substituted malonic esters, a vast library of barbiturate derivatives can be synthesized, each with potentially unique properties.

Key modifications and their effects on activity include:

Substitution at the C5 Position: This is the most critical site for determining a barbiturate's potency and duration of action. For a compound to have hypnotic activity, both hydrogen atoms at the C5 position must be replaced with other groups. researchgate.net This is because the unsubstituted barbituric acid can tautomerize into a highly acidic and ionized form that cannot effectively cross the blood-brain barrier. researchgate.net

Nature of Substituents: The characteristics of the two substituents at C5 are paramount. Increasing the length of the alkyl chains generally enhances lipid solubility, which leads to a faster onset of action but also a shorter duration, as the molecule is more readily metabolized. drugfuture.com

Branching and Unsaturation: Introducing branching or double bonds in the C5 side chains tends to increase potency and shorten the duration of action. researchgate.net A prime example is This compound , which is 5-allyl-5-neopentylbarbituric acid. drugfuture.com It features both an unsaturated allyl group and a branched neopentyl group at the C5 position, contributing to its specific pharmacological profile.

Aromatic and Alicyclic Rings: Replacing aliphatic groups with aromatic or alicyclic rings can increase potency. researchgate.net

Substitution at the N1 and N3 Positions: While modifications at the C5 position are primary, changes to the nitrogen atoms of the pyrimidine (B1678525) ring also influence activity. Methylation of one of the nitrogen atoms, as seen in the compound Mephobarbital , can increase the onset of action and reduce the duration. researchgate.net

Modification of the C2 Carbonyl Group: Replacing the oxygen atom at the C2 position with a sulfur atom creates a class of compounds known as thiobarbiturates, such as Thiopental . This substitution significantly increases the molecule's lipid solubility, resulting in an ultra-short duration of action, making such compounds suitable for anesthesia. drugfuture.comjapsonline.com

The following table summarizes the key structural modifications and their general impact on barbiturate activity:

| Modification Site | Strategy | Effect on Activity | Example |

|---|---|---|---|

| C5 Position | Introduction of two alkyl/aryl groups | Essential for hypnotic activity; prevents ionization researchgate.net | General Barbiturates |

| C5 Side Chains | Increase chain length, branching, or unsaturation | Increases lipid solubility, faster onset, shorter duration researchgate.netdrugfuture.com | This compound |

| N1/N3 Position | Alkylation (e.g., Methylation) | Quicker onset, shorter duration researchgate.net | Mephobarbital |

| C2 Position | Replacement of oxygen with sulfur | Greatly increases lipid solubility; ultra-short action drugfuture.comjapsonline.com | Thiopental |

Computational Approaches in SAR Analysis

In modern drug discovery, traditional synthesis and testing are augmented by powerful computational methods. These approaches allow researchers to predict the activity of novel compounds and to understand the molecular interactions that govern their effects.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For barbiturates, QSAR models have been developed to predict properties like anticonvulsant activity, receptor binding affinity, and membrane penetration. bas.bg These models use molecular descriptors—numerical values that encode a molecule's structural, physical, or chemical characteristics—to build predictive equations, often using statistical techniques like multiple linear regression (MLR). bas.bgechemcom.com For instance, studies have shown that for anti-MES (maximal electroshock seizure) activity, a barbiturate's topological and electronic properties are highly relevant, whereas for anti-s.c.Met (subcutaneous metrazol) activity, lipophilicity and molecular geometry are more important.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as a barbiturate) when bound to a second (a receptor, such as the GABA-A receptor). Molecular docking allows researchers to visualize how barbiturates fit into their binding sites at an atomic level. researchgate.netbiotech-asia.org Studies have identified specific binding pockets for barbiturates within the transmembrane domain of GABA-A and other related receptors. These analyses reveal crucial interactions, such as hydrogen bonds between the barbiturate's pyrimidine ring and amino acid residues (like serine) within the receptor's ion channel, which are believed to stabilize a closed state of the channel. By understanding these binding modes, chemists can rationally design new derivatives with improved affinity and selectivity.

The following table outlines the computational approaches used in barbiturate SAR:

| Computational Method | Application in Barbiturate Research | Key Findings/Goals |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with biological activity (e.g., anticonvulsant effects). bas.bg | To build predictive models for designing new compounds with desired activities and to identify key physicochemical properties (e.g., lipophilicity, electronic properties). |

| Molecular Docking | Simulates the binding of barbiturates to their target receptors (e.g., GABA-A). researchgate.netbiotech-asia.org | To identify binding sites, visualize ligand-receptor interactions (e.g., hydrogen bonds), and explain the mechanism of action at a molecular level. |

In Vitro Research Models for Barbiturate Studies

In vitro models are fundamental in preclinical research, offering a controlled environment to investigate the molecular mechanisms of drugs like this compound. These models include cell-based assays and enzyme interaction studies, which provide critical data on how barbiturates interact with biological systems at a cellular and subcellular level.

Cell-Based Assays for Receptor Binding and Ion Channel Activity

Cell-based assays are crucial for understanding how barbiturates, including this compound, exert their effects on the central nervous system. These assays allow researchers to study the interaction of these compounds with specific receptors and ion channels, providing insights into their mechanism of action.

One of the primary targets for barbiturates is the γ-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the brain. wikipedia.orgacnp.org Barbiturates act as positive allosteric modulators of GABAA receptors, meaning they bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA. wikipedia.orgacnp.org This potentiation of GABAergic inhibition leads to the sedative, hypnotic, and anticonvulsant effects of these drugs. acnp.org

Cell-based assays are used to quantify the binding of barbiturates to the GABAA receptor and to measure the resulting changes in ion channel activity. acnp.orgjneurosci.org For example, radioligand binding assays can be used to determine the affinity of a barbiturate for its binding site on the receptor. acnp.org In these assays, a radioactively labeled compound that is known to bind to the receptor is incubated with cell membranes that express the receptor, along with various concentrations of the barbiturate being tested. By measuring the displacement of the radiolabeled compound, researchers can determine the binding affinity of the barbiturate.

Electrophysiological techniques, such as patch-clamp recording, are used to directly measure the activity of ion channels in response to barbiturate application. acnp.org These studies have shown that barbiturates increase the duration of GABA-activated chloride channel openings, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron. acnp.org This makes the neuron less likely to fire an action potential, thus producing a depressant effect on the central nervous system.

In addition to their effects on GABAA receptors, barbiturates have also been shown to inhibit the function of other ligand-gated ion channels, such as the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) channels. wikipedia.org Cell-based assays are also employed to study these interactions and to better understand the full spectrum of barbiturates' pharmacological effects.

Table 1: Cell-Based Assays in Barbiturate Research

| Assay Type | Purpose | Key Findings for Barbiturates |

| Radioligand Binding Assays | Determine the binding affinity of barbiturates to receptors like the GABAA receptor. acnp.org | Barbiturates bind to a distinct allosteric site on the GABAA receptor, enhancing GABA binding. acnp.orgjneurosci.org |

| Patch-Clamp Electrophysiology | Measure the effect of barbiturates on ion channel function. acnp.org | Barbiturates increase the duration of GABA-activated chloride channel openings. acnp.org |

| Fluorescence-Based Assays | Monitor changes in intracellular ion concentrations or membrane potential. google.com | Barbiturates cause an increase in intracellular chloride concentration, leading to hyperpolarization. |

| Gene Reporter Assays | Assess the impact of barbiturates on gene expression downstream of receptor activation. | Can provide mechanistic insights into the cellular response to barbiturate exposure. |

Enzyme Interaction Studies (e.g., Liver Microsomes, Cytochrome P450)

Enzyme interaction studies are critical for understanding the metabolism and potential drug-drug interactions of barbiturates like this compound. These studies primarily focus on the role of liver microsomes and the cytochrome P450 (CYP450) enzyme system. annualreviews.orgnih.gov

The liver is the primary site of drug metabolism, and the CYP450 enzymes are a superfamily of proteins responsible for the oxidation of a wide variety of substances, including many drugs. medsafe.govt.nz Barbiturates are known to be metabolized by these enzymes, and they can also induce the expression of certain CYP450 isoforms. nih.govnih.gov

In vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of CYP450 enzymes, are a common method for investigating barbiturate metabolism. annualreviews.org By incubating a barbiturate with liver microsomes and analyzing the resulting metabolites, researchers can identify the specific CYP450 enzymes involved in its breakdown and determine the rate of metabolism. annualreviews.org

Chronic use of some barbiturates can lead to the induction of CYP450 enzymes, particularly CYP1A2, CYP2C9, CYP2C19, and CYP3A4. nih.govnih.gov This enzyme induction can accelerate the metabolism of the barbiturate itself, as well as other drugs that are metabolized by the same enzymes. This can lead to a decrease in the efficacy of these other drugs and is a major consideration in clinical practice.

Conversely, some drugs can inhibit the activity of CYP450 enzymes, which can slow the metabolism of barbiturates and lead to increased plasma concentrations and a higher risk of toxicity. nursingcenter.com Therefore, understanding the interactions of barbiturates with the CYP450 system is essential for predicting and managing potential drug-drug interactions.

Table 2: Key Cytochrome P450 Enzymes in Barbiturate Metabolism

| Enzyme | Role in Barbiturate Metabolism | Clinical Significance |

| CYP2C9 | Metabolizes several barbiturates, including phenobarbital. nih.govnih.gov | Induction of this enzyme by barbiturates can decrease the efficacy of other drugs metabolized by this pathway, such as warfarin. nih.gov |

| CYP2C19 | Involved in the metabolism of some barbiturates. nih.gov | Genetic variations in this enzyme can affect individual responses to barbiturates. |

| CYP3A4 | A major enzyme in drug metabolism, also involved in the breakdown of some barbiturates. nih.govmedsafe.govt.nz | Induction of CYP3A4 by barbiturates can have widespread effects on the metabolism of many other drugs. medsafe.govt.nz |

| CYP1A2 | Another CYP450 enzyme that can be induced by barbiturates. nih.govnih.gov | Induction can affect the metabolism of drugs like theophylline (B1681296) and caffeine. |

In Vivo Animal Models in Barbiturate Neuropharmacology Research

In vivo animal models are indispensable for studying the complex effects of barbiturates on the central nervous system and for evaluating their potential therapeutic applications and adverse effects. These models allow researchers to investigate the behavioral, physiological, and neurochemical changes induced by barbiturates in a whole-organism context.

Rodent Models (e.g., Mice, Rats) for Central Nervous System Research

Rodent models, particularly mice and rats, are the most commonly used animal models in barbiturate research. Their well-characterized neuroanatomy and genetics, along with the availability of a wide range of behavioral tests, make them ideal for studying the central nervous system effects of drugs like this compound. springermedizin.de

These models are used to assess the sedative, hypnotic, anticonvulsant, and anesthetic properties of barbiturates. For example, the loss of righting reflex is a common measure of hypnotic effect, while the ability of a barbiturate to protect against chemically or electrically induced seizures is used to evaluate its anticonvulsant activity.

Rodent models are also used to study the neurochemical mechanisms underlying the effects of barbiturates. Techniques like microdialysis can be used to measure changes in neurotransmitter levels in specific brain regions following barbiturate administration. Furthermore, rodent models are essential for investigating the long-term consequences of barbiturate exposure, including the development of tolerance, dependence, and withdrawal.

Recent studies have also utilized rodent models to explore the potential neuroprotective effects of barbiturate derivatives in conditions like Parkinson's disease. For instance, a study using a mouse model of Parkinson's disease found that a novel barbiturate derivative could ameliorate motor dysfunction and prevent dopaminergic neuronal death.

Zebrafish Models in Neuropharmacology and Genetic Screening

Zebrafish (Danio rerio) have emerged as a valuable model organism in neuropharmacology research and drug discovery. periodicorease.pro.br Their small size, rapid development, and genetic tractability make them well-suited for high-throughput screening of compounds for their effects on the central nervous system. nih.gov

The zebrafish nervous system shares a high degree of genetic and anatomical similarity with that of mammals, including the presence of major neurotransmitter systems like GABA, glutamate, dopamine, and serotonin. This makes them a relevant model for studying the effects of drugs that target these systems, such as barbiturates. periodicorease.pro.br

Zebrafish larvae are transparent, which allows for real-time imaging of neuronal activity and development. nih.gov They also exhibit a range of quantifiable behaviors that can be used to assess the effects of drugs, including locomotor activity, anxiety-like behavior, and seizure susceptibility. nih.gov For example, zebrafish models of epilepsy have been developed to screen for new antiepileptic drugs. periodicorease.pro.br

Zebrafish are particularly useful for genetic screening to identify the genes and molecular pathways that are affected by drugs. This can provide valuable insights into the mechanisms of action of barbiturates and can help to identify new therapeutic targets.

Methodological Considerations in Animal Study Design

The design of animal studies is critical for obtaining reliable and reproducible data on the effects of barbiturates. Several methodological factors must be carefully considered to ensure the validity of the research findings.

One important consideration is the choice of animal model. The species, strain, age, and sex of the animals can all influence their response to barbiturates. For example, there can be significant species differences in the rate of barbiturate metabolism. annualreviews.org

The route of administration and the dosage of the barbiturate are also critical variables. Different routes of administration, such as oral, intravenous, or intraperitoneal, can result in different pharmacokinetic profiles and, therefore, different pharmacological effects. The dose-response relationship for a barbiturate should be carefully determined to identify the effective and toxic dose ranges.

The behavioral and physiological endpoints that are measured in the study must be relevant to the research question and should be assessed using validated and reliable methods. The use of appropriate control groups, such as a vehicle-treated group, is essential for distinguishing the effects of the barbiturate from other factors.

Pharmacokinetic Research Methodologies in Preclinical Settings

Preclinical pharmacokinetic (PK) studies are fundamental to drug development, providing critical data on a compound's absorption, distribution, metabolism, and excretion (ADME). fda.gov These studies utilize various in vivo and in vitro models to understand how a drug behaves within a biological system before it can be considered for human trials. For barbiturates like this compound, these methodologies are crucial for establishing the relationship between its chemical properties and its kinetic profile.

Absorption and Distribution Studies in Animal Models

The initial stages of understanding a drug's behavior in the body involve characterizing its absorption from the site of administration and its subsequent distribution to various tissues. dovepress.com These studies are typically conducted in animal models, most commonly rodents such as rats and mice, to provide initial insights into the compound's in vivo characteristics. mdpi.com

Methodologies for these studies involve administering the compound through various routes, including intravenous (IV) and oral (PO), to assess parameters like bioavailability. mdpi.com Following administration, blood samples are collected at multiple time points to determine the plasma concentration-time profile. fda.gov Analysis of these profiles, often using a two-compartment model for barbiturates, helps characterize the rates of absorption and distribution. ru.nl

To understand how a compound distributes beyond the bloodstream, tissue distribution studies are performed. Common techniques include:

Tissue Dissection: In this method, animals are euthanized at various time points post-administration, and organs of interest (e.g., brain, liver, kidneys) are harvested. bioivt.com The concentration of the drug in each tissue is then quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a direct measure of tissue accumulation. bioivt.com This data is used to calculate tissue-to-plasma partition coefficients (Kp), which indicate the relative affinity of the compound for a specific tissue compared to blood plasma.

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique uses a radiolabeled version of the drug candidate. bioivt.com After administration to an animal model (e.g., a rat), the entire animal is frozen and sectioned into thin slices. bioivt.com These slices are then exposed to a phosphor imaging plate, which captures the radiation and creates a detailed image showing the precise location and concentration of the drug and its metabolites throughout the entire body. QWBA provides a comprehensive visual and quantitative overview of drug distribution, highlighting potential sites of accumulation.

For instance, studies on the related barbiturate Phenobarbital in rats have shown it distributes rapidly to the liver and kidneys, and more slowly to the brain. Such studies provide a blueprint for understanding the potential distribution patterns of other barbiturates like this compound.

Table 1: Illustrative Tissue Distribution Data for a Representative Barbiturate (Phenobarbital) in Rats This table presents hypothetical but representative data to illustrate the outputs of a tissue distribution study. Specific data for this compound is not publicly available.

| Tissue | Tissue-to-Plasma Partition Coefficient (Kp) | Notes |

|---|---|---|

| Brain | 0.8 | Indicates moderate penetration of the blood-brain barrier. |

| Liver | 2.5 | Suggests significant accumulation in the primary site of metabolism. |

| Kidney | 2.1 | Indicates accumulation in the primary organ of excretion. |

| Muscle | 1.2 | Shows moderate distribution into peripheral tissues. |

| Fat | 3.5 | High value reflects the lipophilic nature of the compound. |

Elimination Rate Determinants and Their Relationship to Chemical Structure

The elimination of barbiturates from the body is primarily driven by metabolic conversion in the liver, with the rate of elimination varying significantly among different compounds in this class. ru.nl The chemical structure of a barbiturate is a key determinant of its elimination half-life. The primary structural features influencing elimination are the substituents at the C5 position of the barbituric acid ring. nih.gov

Key structural relationships include:

Lipophilicity: Generally, increasing the size and branching of the alkyl groups at the C5 position enhances the lipophilicity of the compound. nih.gov Higher lipophilicity often leads to more extensive tissue distribution and a greater reliance on hepatic metabolism for clearance, as highly lipophilic compounds are readily reabsorbed in the kidneys and are not efficiently excreted unchanged.

Metabolic Sites: The structure of the side chains also determines the sites available for metabolic attack by cytochrome P450 (CYP) enzymes. Common metabolic pathways for barbiturates include oxidation of the C5 substituents. For this compound, studies have indicated that its principal metabolite is this compound diol, formed through hydroxylation. ru.nl This metabolic conversion increases the water solubility of the molecule, facilitating its excretion from the body.

There is a strong correlation between a barbiturate's pKa value and its half-life. nih.gov The rate of elimination is a critical pharmacokinetic parameter that dictates the duration of a compound's effect.

Table 2: Relationship Between Chemical Structure and Elimination Half-Life for Select Barbiturates This table provides representative data for different barbiturates to illustrate the structure-elimination relationship.

| Compound | C5 Substituents | Key Structural Feature | Representative Elimination Half-Life (hours) |

|---|---|---|---|

| Phenobarbital | Ethyl, Phenyl | Aromatic ring | 50 - 120 |

| Pentobarbital | Ethyl, 1-methylbutyl | Branched alkyl chain | 20 - 45 nih.gov |

| This compound | Allyl, 1,1-dimethylpropyl | Unsaturated allyl group and branched alkyl chain | Intermediate (data not specified) |

| Secobarbital | Allyl, 1-methylbutyl | Unsaturated allyl group and branched alkyl chain | 15 - 40 |

Integration of High-Throughput Screening and Computational Methods in Preclinical Research

Modern drug discovery integrates advanced screening and computational technologies to accelerate the preclinical evaluation process and improve the predictability of clinical outcomes.

High-Throughput Screening (HTS) methodologies allow for the rapid testing of thousands of compounds. In the context of pharmacokinetics, HTS assays are used to assess key ADME properties early in the discovery pipeline. eddc.sg For barbiturates, these can include:

Metabolic Stability Assays: Using liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and humans to determine the rate at which a compound is metabolized. This helps predict in vivo clearance.

CYP Inhibition/Induction Assays: Screening compounds to see if they inhibit or induce major CYP enzymes. This is critical for predicting potential drug-drug interactions.

Plasma Protein Binding Screens: Using techniques like equilibrium dialysis to quickly measure the fraction of a drug that binds to plasma proteins, which influences its distribution and clearance.

These assays are often automated and use sensitive analytical techniques like LC-MS/MS to quantify results, enabling the screening of large compound libraries to select candidates with favorable pharmacokinetic profiles. eddc.sg

Computational Methods play a crucial role in modeling and predicting drug behavior, reducing the reliance on extensive animal testing.

Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property, such as metabolic clearance. By analyzing a dataset of known barbiturates, a QSAR model could potentially predict the pharmacokinetic properties of a new analogue like this compound based solely on its structure.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated mathematical representations of the body, incorporating physiological (e.g., organ blood flows, tissue volumes) and drug-specific parameters. These models can simulate the ADME of a drug in the body, predict concentrations in various tissues, and are particularly useful for extrapolating pharmacokinetic data across species (e.g., from rat to human) and for predicting the impact of intrinsic and extrinsic factors on drug disposition.

Table 3: Application of Computational Tools in Preclinical Pharmacokinetics

| Computational Method | Application in Barbiturate Research | Example Software/Platform |

|---|---|---|

| QSAR/QSPR Modeling | Predicting ADME properties (e.g., solubility, clearance, protein binding) based on molecular structure. | Discovery Studio, MOE (Molecular Operating Environment) |

| PBPK Modeling | Simulating plasma and tissue concentration profiles, performing interspecies scaling, and predicting drug-drug interactions. | GastroPlus™, Simcyp® Simulator |

| Molecular Docking | Visualizing and predicting the binding interactions between a barbiturate and metabolic enzymes like CYPs. | AutoDock, Schrödinger Suite |

Compound Names Table

Metabolic Pathway Research of Barbiturates

Enzymatic Biotransformation of Barbiturates

The metabolism of barbiturates is almost exclusively carried out by enzymatic systems. nih.gov These biotransformations are essential for terminating the biological activity of the parent compounds. nih.gov The primary site for these metabolic processes is the liver. msdmanuals.com

The enzymatic breakdown of barbiturates is predominantly mediated by enzymes located in the microsomal fraction of liver cells. These hepatic microsomal enzymes, particularly the cytochrome P450 (CYP450) monooxygenase system, are central to the metabolism of a vast number of drugs, including barbiturates. nih.gov These enzymes are found within the membranes of the smooth endoplasmic reticulum of hepatocytes. tandfonline.com Repeated administration of certain barbiturates can lead to an increase in the synthesis of these microsomal enzymes, a phenomenon known as enzyme induction. nih.gov This adaptive response can accelerate the metabolism of the barbiturate (B1230296) itself and other co-administered drugs, which is a partial basis for metabolic tolerance. nih.govtandfonline.com

The most significant biotransformation pathway for terminating the pharmacological activity of barbiturates is oxidation. ru.nlnih.gov These reactions, catalyzed by the CYP450 system, introduce or expose functional groups that increase the polarity of the drug molecule.

Key oxidative pathways include:

Hydroxylation: This is a major route of metabolism, involving the oxidation of the alkyl side chains attached to the barbiturate ring. ru.nl The position of hydroxylation is crucial; for instance, oxidation often occurs at the penultimate (ω-1) or terminal (ω) carbon atom of a side chain. ru.nl Allylic carbons, those adjacent to a double bond, are also susceptible to hydroxylation. libretexts.org

N-Dealkylation: For barbiturates with a methyl group on one of the nitrogen atoms (e.g., hexobarbital), enzymatic removal of the methyl group is a recognized metabolic step. This process, also localized in the liver's microsomal fraction, requires NADPH and oxygen and results in the formation of the corresponding demethylated barbiturate and formaldehyde.

| Metabolic Pathway | Description | Primary Enzyme System | Example Substrate(s) |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to an alkyl side chain, increasing water solubility. | Cytochrome P450 | Pentobarbital (B6593769), Amobarbital, Hexobarbital |

| N-Dealkylation | Removal of an alkyl group (typically methyl) from a nitrogen atom in the barbiturate ring. | Cytochrome P450 | Hexobarbital, Mephobarbital |

Role of Hepatic Microsomal Enzymes in Barbiturate Metabolism

Identification and Characterization of Nealbarbital Metabolites

Research into the specific metabolic fate of this compound has identified distinct transformation products resulting from the enzymatic processes in the liver.

Studies on the biotransformation of this compound have identified this compound diol as its principal metabolite. ru.nl The formation of this diol involves the oxidation of the allyl side chain, a common metabolic pathway for barbiturates containing unsaturated substituents. This transformation significantly increases the polarity of the molecule, preparing it for elimination.

The metabolic transformation of this compound focuses on its two side chains at the 5-position: an allyl group and a neopentyl group. ru.nl The structure of the neopentyl group, where the penultimate carbon atom is blocked by methyl groups, makes it less susceptible to the typical ω-1 hydroxylation. ru.nl Consequently, the metabolic activity is directed towards the more vulnerable allyl side chain. ru.nl This substituent undergoes oxidation to form the corresponding diol, which is the major metabolic product. ru.nl This targeted oxidation of one side chain over the other illustrates the influence of chemical structure on metabolic pathways.

| Parent Compound | Principal Metabolite | Metabolic Transformation |

|---|---|---|

| This compound | This compound Diol | Oxidation of the allyl side chain |

This compound Diol as a Principal Metabolite

Factors Influencing Metabolic Rate and Pathways in Barbiturate Research

The rate and pathway of barbiturate metabolism are not uniform and can be influenced by a variety of chemical, biological, and physiological factors. abuad.edu.ng

Physicochemical Properties: The lipid solubility of a barbiturate is a significant factor influencing its rate of metabolism. Higher lipid solubility generally facilitates penetration into the liver cells and interaction with microsomal enzymes, leading to a faster metabolic rate.

Enzyme Induction and Inhibition: Barbiturates can induce the very enzymes responsible for their breakdown, leading to accelerated metabolism and tolerance. tandfonline.com Conversely, other substances can act as enzyme inhibitors, slowing down metabolism and potentially increasing drug levels and effects. abuad.edu.ng

Biological Factors:

Species: There are considerable quantitative and qualitative differences in drug-metabolizing enzymes across different species, leading to variations in metabolic rates and pathways. abuad.edu.ng

Genetic Factors: Individual genetic variations (polymorphisms) in cytochrome P450 enzymes can result in significant differences in how patients metabolize barbiturates. msdmanuals.com

Age: The activity of drug-metabolizing enzymes can vary with age. For instance, enzyme systems may not be fully mature in neonates, and metabolic capacity can decline in the elderly. nih.govabuad.edu.ng

Sex: Sex-based differences in enzyme activity have also been reported, which can influence metabolic rates. abuad.edu.ng

Altered Physiological State: Conditions such as liver disease can severely impair the liver's metabolic function. Pregnancy can also alter drug metabolism due to hormonal changes. abuad.edu.ng

Relationship between Lipophilicity and Microsomal Enzyme Interaction

The metabolism of barbiturates is critically influenced by their lipophilicity, which governs their ability to interact with microsomal enzymes, primarily the cytochrome P450 (CYP) system located in the liver. ru.nlmdpi.comdynamed.com Lipophilicity, often quantified by the octanol-water partition coefficient (LogP), determines how readily a compound can cross biological membranes and access the active sites of these enzymes.

Generally, a higher lipophilicity in barbiturates correlates with a greater affinity for microsomal enzymes and a more rapid rate of metabolism. ru.nl This relationship, however, is not always linear and can be influenced by other structural factors. For this compound, the calculated XLogP3 value is 2.1, indicating a significant degree of lipophilicity. nih.gov This property is a key determinant of its interaction with hepatic enzymes and subsequent metabolic clearance.

The interaction between a barbiturate and a CYP enzyme is an essential first step in its metabolism. This binding affinity can be measured by the spectroscopic binding constant (K_s). Studies on various barbiturates have shown a relationship between their lipophilicity (log P) and their binding affinity to CYP enzymes, such as CYP2B1. tandfonline.com While specific kinetic data for this compound is not extensively documented in publicly available literature, the general trend observed in related compounds suggests that its lipophilicity facilitates its binding to microsomal enzymes, initiating its metabolic cascade.

Table 1: Lipophilicity and Metabolic Characteristics of Selected Barbiturates

| Compound | LogP Value | General Metabolic Rate | Key Metabolic Pathway |

| This compound | 2.1 (XLogP3) nih.gov | Intermediate | Oxidation of the allyl side chain ru.nl |

| Phenobarbital (B1680315) | 1.47 | Slow | Aromatic hydroxylation, N-glucosylation ru.nl |

| Pentobarbital | 2.8 | Rapid | Side-chain oxidation ru.nl |

| Secobarbital | 2.6 | Rapid | Allylic oxidation, side-chain hydroxylation nih.gov |

| Barbital (B3395916) | 0.8 | Very Slow | Primarily excreted unchanged ru.nl |

This table presents a comparative view of the lipophilicity and primary metabolic routes of this compound and other selected barbiturates. The data is compiled from various sources and is intended for illustrative purposes.

Stereochemical Factors in Metabolic Conversion

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in the metabolic fate of drugs. For chiral drugs, which exist as enantiomers (non-superimposable mirror images), metabolic enzymes can exhibit stereoselectivity, metabolizing one enantiomer at a different rate than the other. nih.gov

The presence of the allyl group in this compound is also significant. In other allyl-containing barbiturates, metabolism often proceeds via the formation of epoxide and diol metabolites, a process that can be stereoselective. nih.gov It is plausible that the two enantiomers of this compound are metabolized at different rates, leading to different plasma concentrations and potentially different pharmacological profiles for each isomer. However, without direct experimental data for this compound, this remains an area for further investigation.

Reconstruction and Analysis of Metabolic Pathways for Xenobiotics

The reconstruction and analysis of metabolic pathways for xenobiotics like this compound is a complex process that involves identifying the series of enzymatic reactions that transform the parent compound into its various metabolites. nih.gov This process is crucial for understanding the compound's clearance, duration of action, and potential for drug-drug interactions. The general approach involves in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models and humans to identify metabolites in biological fluids like urine. thermofisher.com

For barbiturates, Phase I metabolism, primarily oxidation via cytochrome P450 enzymes, is the most critical step in terminating their biological activity. ru.nl This is followed by Phase II conjugation reactions, which further increase the water solubility of the metabolites to facilitate their excretion.

Based on studies of structurally related allyl-containing barbiturates, the metabolic pathway of this compound is predicted to proceed as follows:

Oxidation of the Allyl Side Chain : The primary metabolic attack is likely on the allyl group. This can lead to the formation of an epoxide intermediate. nih.gov

Formation of a Diol : The epoxide is then hydrolyzed by epoxide hydrolase to form a dihydrodiol (diol) metabolite. nih.gov This is consistent with reports that the principal metabolite of this compound is a diol. ru.nl

Resistance of the Neopentyl Group : The neopentyl group in this compound is sterically hindered, making it resistant to the typical ω and ω-1 oxidation seen in many other barbiturates with straight-chain alkyl groups. ru.nl This directs the metabolism towards the more accessible allyl side chain.

Conjugation : The resulting diol metabolite, being more polar than the parent drug, can then undergo Phase II conjugation reactions, such as glucuronidation, to form highly water-soluble conjugates that are readily excreted in the urine.

Table 2: Proposed Metabolic Pathway of this compound

| Step | Reaction Type | Enzyme System (Probable) | Metabolite |

| 1 | Epoxidation | Cytochrome P450 | This compound-epoxide |

| 2 | Hydrolysis | Epoxide Hydrolase | This compound-diol |

| 3 | Conjugation | UDP-glucuronosyltransferase | This compound-diol-glucuronide |

This table outlines the likely sequence of metabolic transformations for this compound based on known metabolic routes for similar barbiturates.

Further research employing modern analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy would be necessary to definitively identify all metabolites and fully reconstruct the detailed metabolic pathway of this compound.

Analytical Chemistry Research Approaches for Barbiturates

Development of Analytical Methods for Barbiturate (B1230296) Quantification

The development of robust analytical methods is fundamental to the study of nealbarbital. This involves the systematic evaluation and optimization of various techniques to ensure accurate measurement of the compound, often at very low concentrations in complex mixtures.

Chromatography is a cornerstone for the separation and analysis of barbiturates from complex matrices. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. ijsra.net

Gas Chromatography (GC): GC is a well-established technique for the analysis of thermally stable and volatile compounds like barbiturates. For this compound, a Kovats retention index of 1720 on a standard non-polar column has been reported, providing a key parameter for its identification. GC analysis often requires derivatization, such as methylation, to improve the chromatographic properties and sensitivity of the barbiturates. The use of a flame ionization detector (FID) or coupling with a mass spectrometer (GC-MS) are common detection methods.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for barbiturate analysis, offering versatility for various compounds without the need for derivatization. ijsra.netlongdom.org These techniques are suitable for analyzing this compound in biological fluids and pharmaceutical forms. ijsra.net Reversed-phase HPLC, using columns like C18, is the most common approach. ijsra.net The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. scielo.br Advancements such as UPLC provide faster analysis times and improved resolution, which is critical for separating structurally similar barbiturates. ijsra.net

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid screening method for the identification of barbiturates. ijsra.netanalyticaltoxicology.com The lipophilicity of the barbiturate and its interaction with the stationary phase (commonly silica (B1680970) gel) and mobile phase determine its retention factor (Rf). ijsra.net For this compound, specific Rf values have been documented in various solvent systems, aiding in its presumptive identification. analyticaltoxicology.com Detection is typically achieved by viewing the plate under UV light at 254 nm. ijsra.net

| Technique | Compound | Parameter | Value | Source |

|---|---|---|---|---|

| Gas Chromatography (GC) | This compound | Kovats Retention Index | 1720 (Standard Non-polar column) | |

| Thin-Layer Chromatography (TLC) | This compound | Rf x 100 (Chloroform/Acetone (B3395972) 8:2) | 58 | analyticaltoxicology.com |

| Thin-Layer Chromatography (TLC) | This compound | Rf x 100 (Ethyl acetate) | 44 | analyticaltoxicology.com |

| Thin-Layer Chromatography (TLC) | This compound | Rf x 100 (Methanol/Ammonia 100:1.5) | 60 | analyticaltoxicology.com |

| High-Performance Liquid Chromatography (HPLC) | Phenobarbital (B1680315) (related barbiturate) | Mobile Phase | Methanol:Phosphate Buffer (pH 5.0) (50:50) |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing high specificity for compound identification. longdom.org It is frequently coupled with chromatographic systems like GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the highly specific detection of MS. It is a definitive method for confirming the presence of barbiturates. wa.gov For this compound, electron ionization (EI) mass spectrometry data is available, with a prominent peak observed at an m/z of 141.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool in bioanalysis due to its exceptional sensitivity and specificity. longdom.orgnih.gov This technique is essential for quantifying low levels of drugs like this compound in biological matrices. nih.gov While barbiturates are typically analyzed in negative electrospray ionization (ESI) mode, research has shown that adduct formation, such as the [M + HCOONa+Na]⁺ adduct, allows for sensitive detection in positive ESI mode as well, broadening the applicability of screening methods.

| Technique | Parameter | Value | Source |

|---|---|---|---|

| GC-MS (Electron Ionization) | Top Peak (m/z) | 141 | |

| GC-MS (Electron Ionization) | Second Highest Peak (m/z) | 41 | |

| GC-MS (Electron Ionization) | Third Highest Peak (m/z) | 195 |

Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical identity.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR spectra for this compound are available in databases, detailed interpretation is complex and often used in conjunction with other techniques for unambiguous identification. The technique is mentioned in contexts alongside this compound, indicating its use in analysis. who.int

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise molecular structure of a compound. It analyzes the magnetic properties of atomic nuclei, providing detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H NMR and ¹³C NMR would be used to confirm its unique structure, distinguishing it from other barbiturates.

Mass Spectrometry Applications in Barbiturate Analysis

Research into Extraction and Sample Preparation Methodologies

Effective sample preparation is a critical step to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for extracting barbiturates from biological fluids like blood and urine. wa.gov The process involves adjusting the pH of the sample to ensure the barbiturate is in its non-ionized form, followed by extraction into an immiscible organic solvent like ethyl acetate (B1210297) or a hexane-ethyl acetate mixture. wa.gov

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE, offering advantages such as higher recovery, cleaner extracts, and reduced solvent consumption. For barbiturate analysis, SPE cartridges (e.g., Bond Elute Certify II) are used to retain the drug from the sample, which is then eluted with a suitable solvent.

Microextraction Techniques: Modern research focuses on miniaturized sample preparation methods. Flat membrane-based liquid-phase microextraction (FM-LPME) is an innovative, efficient, and inexpensive technique that has been successfully applied to the extraction of barbiturates from biological specimens like whole blood, urine, and liver. These methods significantly reduce the amount of sample and organic solvent required.

Validation Studies for Analytical Methods in Research Contexts

The validation of an analytical procedure is essential to demonstrate that it is suitable for its intended purpose. Method validation studies are conducted according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. europa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.99 is typically required. scielo.br

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known added amount of analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Typical Acceptance Criteria (Example for Phenobarbital) | Source |

|---|---|---|

| Linearity Range | 0.5 - 50.0 µg/mL | |

| Correlation Coefficient (r²) | > 0.999 | scielo.br |

| Accuracy (Recovery) | > 96% | |

| Intra-day Precision (RSD) | 0.11 - 6.81% | |

| Inter-day Precision (RSD) | 0.79 - 5.13% | |

| Limit of Quantitation (LOQ) | 1.35 µg/mL |

Advancements in Bioanalytical Chemistry for Barbiturate Research

Bioanalytical chemistry is a constantly evolving field, with advancements aimed at improving the sensitivity, speed, and scope of analysis. longdom.org For barbiturates like this compound, these developments are critical for pharmacokinetic studies and forensic analysis. longdom.orgcmes.org

Recent advances include the widespread adoption of UPLC and high-resolution mass spectrometry (HRMS), which allow for the rapid screening and identification of a vast number of compounds in a single run. ijsra.net The development of novel sample preparation techniques, including various microextraction methods, has improved efficiency and throughput while being more environmentally friendly. longdom.org

Furthermore, these advanced analytical platforms are being applied to the field of metabolomics, which studies the complete set of small-molecule metabolites in a biological system. This approach can provide deeper insights into the metabolic pathways of drugs like this compound and the broader physiological effects they may induce. The combination of multiple analytical platforms (e.g., NMR and LC-MS) and the analysis of multiple biological samples (urine, blood, saliva) from a single subject can provide a more comprehensive metabolic map.

Future Directions and Emerging Research Avenues in Barbiturate Science

Exploration of Novel Barbiturate (B1230296) Derivatives with Modified Pharmacological Profiles

The exploration of novel barbiturate derivatives continues to be an area of scientific interest, aiming to refine pharmacological profiles for greater specificity and utility. Historically, over 2,500 barbiturates have been synthesized, with approximately 50 of these having been used clinically. Nealbarbital (Censedal), a barbiturate derivative developed by Aktiebolaget Pharmacia in the 1950s, exemplifies the mid-20th century approach to modifying the core barbituric acid structure to alter its sedative and hypnotic effects.

This compound is chemically designated as 5-allyl-5-neopentylbarbituric acid. Its structure incorporates a neopentyl group at the C-5 position, a feature that significantly influences its metabolic pathway. Research into the metabolism of barbiturates has shown that alkyl-substituted derivatives are primarily metabolized through hydroxylation at the penultimate carbon atom of the longest alkyl side chain. However, in this compound, this position on the neopentyl group is sterically hindered, making it resistant to this common metabolic process. Consequently, the principal metabolite identified is this compound diol, resulting from the oxidation of the allyl substituent, which is apparently less susceptible to oxidation than the alkyl side chains of other barbiturates. This altered metabolic profile, a direct result of its unique substitution, differentiates its pharmacokinetics from other contemporaneous barbiturates like secobarbital and heptabarbital. Such derivatives illustrate how targeted structural modifications can create compounds with distinct metabolic fates and potentially different durations of action or interaction profiles, providing a rationale for the continued, albeit limited, investigation into novel barbiturate structures for specialized applications.

Table 1: Chemical Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-allyl-5-(2,2-dimethylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| CAS Number | 561-83-1 | |

| Molecular Formula | C12H18N2O3 | |

| Molar Mass | 238.28 g/mol | |

| Synonyms | Censedal, Nealbarbitone, Neallymal, Nepental | |

| Melting Point | 155-157 °C | |

| Appearance | Slightly bitter crystals |

| Solubility | Practically insoluble in water; freely soluble in alcohol, ether, acetone (B3395972) | |

Advanced Computational Chemistry and Modeling in Barbiturate Research

Advanced computational chemistry and molecular modeling have become indispensable tools in modern drug research, offering predictive insights into the properties of chemical compounds. For barbiturates like this compound, these methods allow for the calculation of various molecular descriptors that correlate with their physicochemical and pharmacokinetic properties. These computational approaches transform the qualitative intuition of structure-activity relationships into a quantitative analysis of molecular topology.

For this compound, numerous descriptors have been computed, providing a detailed in-silico profile of the molecule. These include topological polar surface area (TPSA), which is related to drug transport properties, and the partition coefficient (LogP), an indicator of lipophilicity. Such computational studies are foundational for designing new derivatives with potentially more desirable characteristics, such as improved blood-brain barrier penetration or altered metabolic stability. By modeling interactions between barbiturate structures and their biological targets, such as the GABA-A receptor, researchers can hypothesize how specific structural modifications might influence binding affinity and efficacy, thereby guiding synthetic efforts in a more targeted manner.

Table 2: Computational and Molecular Descriptors of this compound This table is interactive. You can filter the data by using the search box.

| Descriptor | Type | Value | Source(s) |

|---|---|---|---|

| SMILES | 2D Structure | C=CCC1(CC(C)(C)C)C(=O)NC(=O)NC1=O | |

| InChIKey | Hashed Identifier | YHKPTICJRUESOY-UHFFFAOYSA-N | |

| CLOGP | Lipophilicity | 2.03 | |

| TPSA | Polarity | 75.27 Ų | |

| Rotatable Bonds | Flexibility | 4 | |

| Hydrogen Bond Donors | Binding Potential | 2 | |

| Hydrogen Bond Acceptors | Binding Potential | 5 |

| pKa | Ionization | 7.80 ± 0.10 (Predicted) | |

Integration of Omics Technologies in Understanding Barbiturate Interactions

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level perspective on the complex interactions between drugs and biological systems. These high-throughput methods are increasingly being applied in neurotoxicology and pharmacology to uncover the molecular mechanisms and identify potential biomarkers associated with drug responses. In the context of barbiturate science, these technologies provide powerful tools for moving beyond a single target and understanding the broader physiological effects.